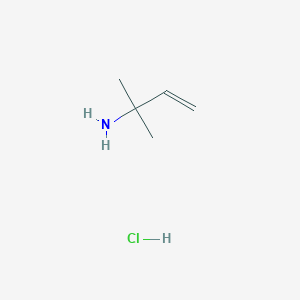

2-Methylbut-3-en-2-amine hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry

2-Methylbut-3-en-2-amine hydrochloride is systematically named as This compound , with the CAS registry number 2978-61-2 . This designation adheres to IUPAC rules, specifying the longest carbon chain (butane), the double bond (en), and the amine functional group at position 2. The hydrochloride salt formation is indicated by the suffix "-hydrochloride," reflecting the counterion in the crystalline structure.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 2978-61-2 |

| Molecular Formula (Salt) | C₅H₁₁N·ClH |

| Molecular Weight | 121.61 g/mol |

Molecular Formula and Structural Isomerism

The free base, 2-methylbut-3-en-2-amine , has the molecular formula C₅H₁₁N , with a molecular weight of 85.15 g/mol. The hydrochloride salt adds a chloride ion, yielding C₅H₁₂ClN (121.61 g/mol). Structural isomerism arises due to variations in double bond positioning or functional group placement:

- Positional Isomers :

- Functional Group Isomers :

Table 1: Structural Isomers of this compound

| Isomer Name | CAS Number | Key Structural Feature |

|---|---|---|

| 3-Methylbut-2-en-1-amine |

Properties

IUPAC Name |

2-methylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-5(2,3)6;/h4H,1,6H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZXJAXIYCYAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-61-2 | |

| Record name | 2-methylbut-3-en-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbut-3-en-2-amine hydrochloride typically involves the reaction of 2-methylbut-3-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2-Methylbut-3-en-2-amine+HCl→2-Methylbut-3-en-2-amine hydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbut-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-Methylbut-3-en-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of complex molecules.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbut-3-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s double bond also allows it to participate in various chemical reactions, further modulating its effects .

Comparison with Similar Compounds

Stability and Reactivity

The compound’s stability under acidic conditions aligns with its hydrochloride salt form, a feature shared with local anesthetics like metabutethamine HCl . However, its lack of ester or aromatic groups reduces hydrolytic susceptibility compared to metabutoxycaine HCl .

Pharmacological Contrasts

- Memantine HCl : Unlike 2-methylbut-3-en-2-amine HCl, memantine’s adamantane backbone facilitates blood-brain barrier penetration, enabling CNS activity .

- Benzydamine HCl: The indazole ring in benzydamine enables dual anti-inflammatory and analgesic effects, absent in the non-aromatic target compound .

Biological Activity

2-Methylbut-3-en-2-amine hydrochloride is a compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. Its unique structure and functional groups allow it to interact with biological systems, leading to a range of potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H11ClN, with a molecular weight of 156.05 g/mol. The compound features an amine group that can participate in hydrogen bonding and ionic interactions, as well as a double bond that enhances its reactivity.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The amine group facilitates binding through hydrogen bonds, while the double bond allows for participation in various chemical reactions. These interactions can modulate the activity of target molecules, influencing metabolic pathways and enzyme functions .

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Enzyme Interactions : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation.

- Metabolic Pathways : Studies have shown that this compound can influence metabolic processes, potentially serving as a precursor in the synthesis of pharmaceutical compounds.

- Therapeutic Potential : Its role as a building block in drug development highlights its importance in medicinal chemistry, where it may contribute to the creation of novel therapeutic agents .

Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound. Below are some notable findings:

| Study | Focus | Key Findings |

|---|---|---|

| Enzyme Modulation | Demonstrated potential for enzyme inhibition, suggesting therapeutic applications. | |

| Metabolic Interactions | Showed significant effects on metabolic pathways, indicating utility in drug synthesis. | |

| Biological Evaluation | Highlighted interactions with biological molecules affecting their function and activity. |

Case Study 1: Enzyme Inhibition

In a study focused on enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit specific enzymes, leading to altered metabolic rates and potential therapeutic benefits.

Case Study 2: Drug Development

Another research initiative explored the use of this compound as a precursor for synthesizing new pharmaceutical agents. The findings suggested that modifications to the core structure could enhance its efficacy and specificity against target diseases.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 137.65 g/mol | PubChem |

| Melting Point | 223–226°C | |

| LogP (Predicted) | 1.2 | |

| Solubility in Water | 50 mg/mL (20°C) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation |

|---|---|---|

| Secondary Amines | Excess HCl | Use stoichiometric HCl |

| Hydrolyzed Alcohols | High pH during storage | Store at pH 4.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.